molecular formula C20H32O4 B1249532 (10R)-Hepoxilin B3

(10R)-Hepoxilin B3

Cat. No.: B1249532
M. Wt: 336.5 g/mol
InChI Key: DWNBPRRXEVJMPO-OANGEUSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(10R)-Hepoxilin B3 is a bioactive lipid derived from arachidonic acid. It belongs to the family of hepoxilins, which are known for their role in various physiological processes, including inflammation and cellular signaling. This compound is characterized by its unique structure, which includes an epoxide group and multiple hydroxyl groups, contributing to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10R)-Hepoxilin B3 typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by lipoxygenases, which introduce oxygen into the arachidonic acid molecule, leading to the formation of hydroperoxides. These hydroperoxides are then converted into hepoxilins through a series of enzymatic reactions.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis and the need for specific enzymes. advancements in biotechnology and enzyme engineering may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions

(10R)-Hepoxilin B3 undergoes various chemical reactions, including:

    Oxidation: The epoxide group can be further oxidized to form diols.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Acid chlorides or alkyl halides are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions include diols, alcohols, esters, and ethers, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(10R)-Hepoxilin B3 has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study lipid oxidation and enzymatic reactions.

    Biology: The compound plays a role in cellular signaling and inflammation, making it a subject of interest in cell biology and biochemistry.

    Medicine: Research on this compound has implications for understanding inflammatory diseases and developing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of (10R)-Hepoxilin B3 involves its interaction with specific receptors and enzymes in the body. It acts as a signaling molecule, modulating various cellular pathways involved in inflammation and immune response. The epoxide and hydroxyl groups in its structure are crucial for its biological activity, allowing it to interact with proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    (10S)-Hepoxilin B3: An isomer of (10R)-Hepoxilin B3 with similar biological activity but different stereochemistry.

    Hepoxilin A3: Another member of the hepoxilin family with distinct structural features and biological functions.

    Leukotrienes: Bioactive lipids derived from arachidonic acid, involved in inflammation and immune response.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both epoxide and hydroxyl groups, which contribute to its distinct biological activity and interactions with cellular targets.

Properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5Z,8Z,10R)-10-hydroxy-10-[(2S,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,8-dienoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-9-12-15-18-20(24-18)17(21)14-11-8-6-7-10-13-16-19(22)23/h6-7,9,11-12,14,17-18,20-21H,2-5,8,10,13,15-16H2,1H3,(H,22,23)/b7-6-,12-9-,14-11-/t17-,18+,20+/m1/s1

InChI Key

DWNBPRRXEVJMPO-OANGEUSWSA-N

Isomeric SMILES

CCCCC/C=C\C[C@H]1[C@@H](O1)[C@@H](/C=C\C/C=C\CCCC(=O)O)O

Canonical SMILES

CCCCCC=CCC1C(O1)C(C=CCC=CCCCC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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